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molecular formula C12H18O8 B8278188 Tetramethyl 1,1,3,4-butanetetracarboxylate

Tetramethyl 1,1,3,4-butanetetracarboxylate

Cat. No. B8278188
M. Wt: 290.27 g/mol
InChI Key: PLKZSFKIBUMIBL-UHFFFAOYSA-N
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Patent
US07442827B2

Procedure details

Conventionally, a method for producing cyclopentanone-2,3,5-tricarboxylic acid triester, which is comprised of allowing dimethyl itaconate to react with sodium salt of dimethyl malonate that is prepared from sodium hydride and dimethyl malonate, isolating a product (tetramethyl 1,1,3,4-butanetetracarboxylate) from resulting reaction mixture by purification with distillation after neutralizing with an acid, and then cyclizing the product in the presence of not less than one equivalent of sodium methoxide, and isolating a target compound from resultant reaction mixture after neutralizing with an acid, has been known (see U.S. Pat. No. 4,272,437, columns 361-362).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].[Na].[C:13]([O:20][CH3:21])(=[O:19])[CH2:14][C:15]([O:17][CH3:18])=[O:16].[H-].[Na+]>>[CH:14]([C:13]([O:20][CH3:21])=[O:19])([C:15]([O:17][CH3:18])=[O:16])[CH2:3][CH:2]([C:1]([O:10][CH3:11])=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:3.4,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(CC(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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